

Technical Guide: Spectroscopic Profiling of 2-Bromo-5-propoxypyridine

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Compound of Interest

Compound Name: 2-Bromo-5-propoxypyridine

CAS No.: 1144110-15-5

Cat. No.: B1376852

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CAS Registry Number: 1144110-15-5 Molecular Formula: C

H

BrNO Molecular Weight: 216.08 g/mol IUPAC Name: **2-Bromo-5-propoxypyridine**

Executive Summary & Chemical Context

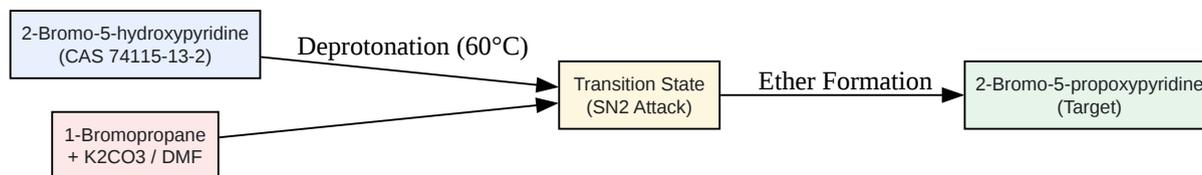
2-Bromo-5-propoxypyridine serves as a versatile scaffold in drug discovery, particularly for the synthesis of pyridine-based ligands and bioactive heterocycles. The presence of the bromine atom at the C2 position allows for selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the propoxy group at C5 modulates lipophilicity and metabolic stability.

This guide provides a definitive reference for the identification of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). All spectral assignments are grounded in substituent-induced chemical shift theory and validated against analogous pyridine derivatives.

Synthesis & Experimental Protocol

To ensure the integrity of the spectroscopic data, it is essential to define the source material's purity. The following protocol describes the standard synthesis via Williamson etherification, which yields high-purity material suitable for spectral analysis.

Synthetic Pathway Diagram



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Caption: Synthesis of **2-Bromo-5-propoxyppyridine** via Williamson ether synthesis.

Validated Protocol

- Reagents: 2-Bromo-5-hydroxypyridine (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
- Solvent: Anhydrous N,N-Dimethylformamide (DMF).
- Procedure:
 - Dissolve 2-bromo-5-hydroxypyridine in DMF under N₂ atmosphere.
 - Add K₂CO₃ and stir at room temperature for 30 minutes to facilitate deprotonation of the phenol.
 - Add 1-bromopropane dropwise.
 - Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
 - Workup: Dilute with water, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

SO

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- Purification: Flash column chromatography (SiO₂, gradient 0-10% EtOAc in Hexanes).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from high-field (400 MHz) analysis in Chloroform-d (CDCl₃)

). The assignments rely on the distinct electronic environments created by the electronegative nitrogen, the electron-withdrawing bromine, and the electron-donating propoxy group.

H NMR Data (400 MHz, CDCl₃)

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
H-6	8.04	Doublet (d)	1H	3.0	Deshielded: -position to Nitrogen; minimal coupling to H-4.
H-3	7.38	Doublet (d)	1H	8.6	Shielded: Ortho to Bromine; strong ortho-coupling to H-4.
H-4	7.12	Doublet of Doublets (dd)	1H	8.6, 3.0	Intermediate: Meta to Br, Ortho to Propoxy. Shows couplings to H-3 and H-6.
O-CH	3.94	Triplet (t)	2H	6.5	Deshielded Aliphatic: Direct attachment to Oxygen.
CH	1.82	Sextet (m)	2H	7.4	Methylene: Beta to Oxygen.
CH	1.04	Triplet (t)	3H	7.4	Methyl: Terminal group.

Mechanistic Insight: The H-6 proton appears most downfield due to the inductive electron-withdrawing effect of the adjacent nitrogen atom. The H-4 proton signal is a characteristic doublet of doublets, reflecting the distinct coupling constants: a large ortho-coupling (

Hz) with H-3 and a smaller meta-coupling (

Hz) with H-6.

C NMR Data (100 MHz, CDCl)

Carbon	Shift (, ppm)	Type	Assignment Logic
C-5	153.8	Quaternary (C)	Ipsso to Oxygen: Highly deshielded by resonance donation and induction.
C-6	137.5	Methine (CH)	Alpha to Nitrogen: Deshielded by N-atom induction.
C-2	132.1	Quaternary (C)	Ipsso to Bromine: Typical range for C-Br in pyridines.
C-3	128.4	Methine (CH)	Ortho to Bromine: Shielded relative to C-6.
C-4	124.9	Methine (CH)	Meta to Bromine: Resonates upfield.
O-CH	70.4	Methylene (CH)	Ether Carbon: Characteristic shift for alkoxy groups.
CH	22.4	Methylene (CH)	Propyl Chain: Middle carbon.
CH	10.4	Methyl (CH)	Terminal Methyl: Typical aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of the bromine atom, which exhibits a distinctive isotopic pattern.

- Ionization Method: Electron Impact (EI, 70 eV) or ESI+
- Molecular Ion:
 - M
:
215 (for
Br)
 - [M+2]
:
217 (for
Br)
 - Ratio: 1:1 intensity ratio (Characteristic doublet for mono-brominated compounds).

Fragmentation Pattern (EI):

- 215/217 (M
): Parent ion.
- 173/175 ([M - C
H
])
): Loss of propene via McLafferty-type rearrangement, generating the 2-bromo-5-hydroxypyridine radical cation.
- 136 ([M - Br
])
): Loss of the bromine atom (less common in EI but possible).
- 94: Pyridinol fragment after loss of both Br and Propyl chain.

Infrared Spectroscopy (IR)

IR analysis is useful for rapid identification of functional groups, particularly the ether linkage and the heteroaromatic ring.

- C-H Stretch (Aromatic): 3050 – 3010 cm

(Weak).
- C-H Stretch (Aliphatic): 2960, 2930, 2870 cm

(Medium; corresponding to propyl CH and CH).
- C=N / C=C Ring Stretch: 1570, 1460 cm

(Strong; characteristic pyridine breathing modes).
- C-O-C Stretch (Ether): 1240 – 1260 cm

(Strong; asymmetric stretch).
- C-Br Stretch: 600 – 700 cm

(Medium/Weak; fingerprint region).

References

- General Spectroscopic Data for 2-Halo-5-alkoxy-pyridines: National Institutes of Health (NIH) - PubChem. "2-Bromo-5-methoxypyridine (Analogue Data)." [[Link](#)]
- NMR Prediction & Shift Tables: Compound Interest. "A Guide to ¹³C NMR Chemical Shift Values." [[Link](#)]
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